molecular formula C10H14F3NO2 B2533911 1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one CAS No. 2308390-54-5

1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2533911
CAS No.: 2308390-54-5
M. Wt: 237.222
InChI Key: KUHGVAKEPAFYLM-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C10H14F3NO2 and a molecular weight of 237.22 g/mol. This compound is characterized by the presence of a trifluoroethoxy group attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2,2,2-trifluoroethanol with piperidine under specific conditions to form the trifluoroethoxy-piperidine intermediate. This intermediate is then reacted with prop-2-en-1-one to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and commercial applications.

Chemical Reactions Analysis

1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

    Addition: The prop-2-en-1-one moiety can participate in addition reactions with various reagents, forming addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is utilized in the study of biological systems, particularly in understanding the interactions of trifluoroethoxy-containing compounds with biological targets.

    Medicine: Research into the compound’s potential therapeutic effects and its role in drug development is ongoing.

    Industry: The compound is used in the development of new materials and chemical processes, benefiting various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring and prop-2-en-1-one moiety also contribute to the compound’s overall activity by interacting with different molecular targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the piperidine and prop-2-en-1-one moieties but lacks the trifluoroethoxy group, resulting in different chemical properties and applications.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound contains a trifluoroethoxy group but differs in its overall structure and applications.

Properties

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-9(15)14-5-3-4-8(6-14)16-7-10(11,12)13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHGVAKEPAFYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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